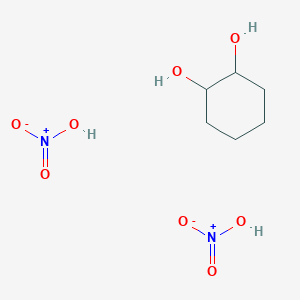![molecular formula C19H14O B14323548 1-[(4-Methoxyphenyl)methylidene]-1H-cyclopropa[b]naphthalene CAS No. 103322-18-5](/img/structure/B14323548.png)
1-[(4-Methoxyphenyl)methylidene]-1H-cyclopropa[b]naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Methoxyphenyl)methylidene]-1H-cyclopropa[b]naphthalene is a chemical compound that belongs to the class of cyclopropanaphthalenes This compound is characterized by the presence of a methoxyphenyl group attached to a cyclopropanaphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methoxyphenyl)methylidene]-1H-cyclopropa[b]naphthalene can be achieved through several synthetic routes. One common method involves the reaction of 1,4-benzoquinone with appropriate reagents to form the cyclopropanaphthalene core. The methoxyphenyl group can then be introduced through a series of reactions involving disilyl compounds and demethylation steps .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methoxyphenyl)methylidene]-1H-cyclopropa[b]naphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the methoxyphenyl group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring.
Common Reagents and Conditions
Oxidation: Cerium(IV) ammonium nitrate is commonly used for oxidation reactions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced aromatic compounds, and substituted aromatic rings, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-Methoxyphenyl)methylidene]-1H-cyclopropa[b]naphthalene has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Methoxyphenyl)methylidene]-1H-cyclopropa[b]naphthalene involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring attacks electrophiles. Additionally, it can participate in redox reactions, influencing cellular redox states and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1H-Cyclopropabenzene: Similar in structure but lacks the methoxyphenyl group.
1H-Cyclopropa[b]naphthalene: The parent compound without the methoxyphenyl group.
Uniqueness
1-[(4-Methoxyphenyl)methylidene]-1H-cyclopropa[b]naphthalene is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
103322-18-5 |
|---|---|
Molecular Formula |
C19H14O |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methylidene]cyclopropa[b]naphthalene |
InChI |
InChI=1S/C19H14O/c1-20-16-8-6-13(7-9-16)10-17-18-11-14-4-2-3-5-15(14)12-19(17)18/h2-12H,1H3 |
InChI Key |
RURCUHUGKJVGCY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C3=CC4=CC=CC=C4C=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


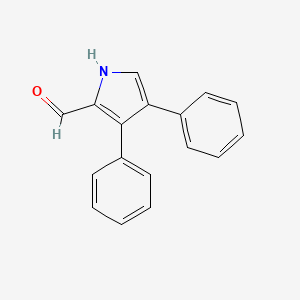
![2-[(2-Cyclohexyl-1-nitroethyl)sulfanyl]pyridine](/img/structure/B14323484.png)
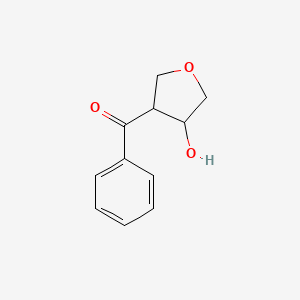
![6-Nitro-2-[(thiophen-2-yl)methyl]-1H-benzimidazole](/img/structure/B14323506.png)
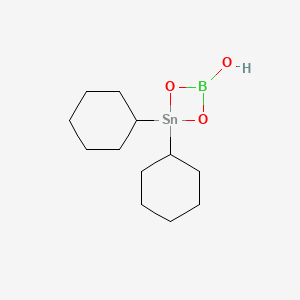
![4-[(Methanesulfonyl)methyl]-1-(4-methylbenzene-1-sulfonyl)-1H-indole](/img/structure/B14323516.png)
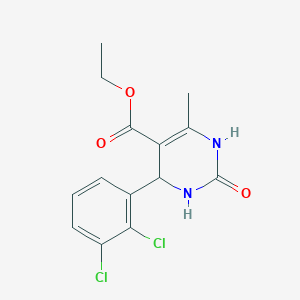
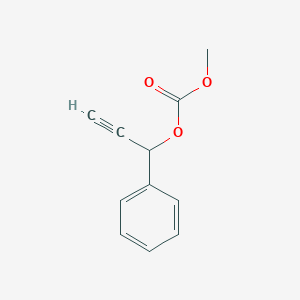
![2-{[2-(1H-Imidazol-5-yl)ethyl]amino}benzene-1,4-diol](/img/structure/B14323533.png)
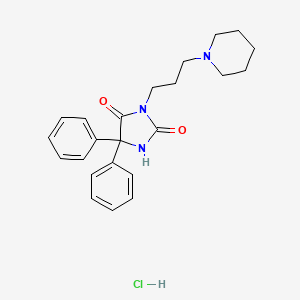

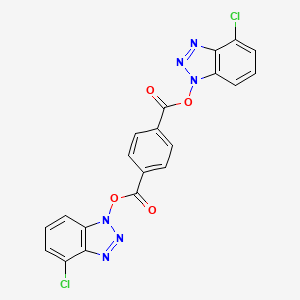
![Dibutylbis{[(2-chlorophenoxy)acetyl]oxy}stannane](/img/structure/B14323552.png)
